2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)-
Description
2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)- is a naphthalene-derived propanol compound featuring a hydroxyacetyl substituent at the 4-position of the naphthyloxy group. These analogs are characterized by their aromatic naphthyloxy moieties and alcohol or amino functional groups, which influence solubility, reactivity, and biological interactions .
Properties
CAS No. |
73622-74-9 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-hydroxy-1-[4-(2-hydroxypropoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C15H16O4/c1-10(17)9-19-15-7-6-12(14(18)8-16)11-4-2-3-5-13(11)15/h2-7,10,16-17H,8-9H2,1H3 |
InChI Key |
DEVJBGWNDCATIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C2=CC=CC=C21)C(=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Etherification to Form Epoxide Intermediate
- Starting materials: 1-naphthol and epichlorohydrin.
- Reaction conditions: Alkali (e.g., sodium hydroxide) and phase transfer catalyst (e.g., tetrabutylammonium bromide).
- Solvent: Acetonitrile or ethanol.
- Process: Under mild heating, 1-naphthol reacts with epichlorohydrin to form 3-(1-naphthyloxy)-1,2-epoxypropane.
- Outcome: This intermediate is a key precursor for further amination steps.
This step is noted for its short synthetic route and suitability for industrial production with high purity (around 99.8%) and yield.
Amination of Epoxide Intermediate
- Reagents: Isopropylamine or substituted amines.
- Catalyst: Metal salt catalysts such as Ni/α-Al2O3 or acid catalysts.
- Conditions: Mild temperature, often in the presence of solvent like acetonitrile.
- Mechanism: Nucleophilic attack of amine on the epoxide ring opens the ring to form the beta-amino alcohol structure.
- Advantages: This method avoids harsh conditions and metal catalysts in some protocols, improving environmental friendliness and yield.
A recent method uses carboxylic acids as catalysts for amination, providing high regioselectivity and yield without metal catalysts, simplifying purification steps.
Introduction of the 4-Hydroxyacetyl Group
- Modification: Hydroxylation or acetylation at the 4-position of the naphthyl ring.
- Reagents: Acetylating agents such as acetic anhydride or hydroxyacetyl donors.
- Conditions: Controlled temperature and solvent system to ensure selective substitution.
- Outcome: Formation of the 4-hydroxyacetyl substituent on the naphthyl ether moiety, completing the target compound.
This step is often performed after the amino alcohol moiety is established, sometimes involving oxidation or esterification reactions.
Example Synthetic Route Summary
Research Findings and Optimization
- Catalyst choice: Use of carboxylic acids as catalysts for amination improves environmental profile and yield by avoiding metal catalysts.
- Phase transfer catalysis: Enhances reaction rates and yields in epoxide formation.
- Temperature control: Reaction temperatures between 25°C to 120°C are common, with optimal yields often near 78-80°C for etherification and amination steps.
- Acid binding agents: In related syntheses (e.g., 1-(4-phenoxyphenyl)-2-propyl alcohol), acid binding agents like pyridine improve yields significantly, suggesting similar strategies could be applied here.
Comparative Data on Acid Binding Agents (From Related Compound Synthesis)
| Acid Binding Agent | Molar Ratio (to phenyl derivative) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine (aqueous) | 100% | ~89 | 98.1 |
| Other bases/acids | 10-150% | Variable | - |
This data from related phenoxy-propyl alcohol synthesis suggests acid binding agents play a crucial role in improving product yield and purity, potentially applicable to the target compound synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an essential building block for synthesizing more complex molecules in organic chemistry.
- Chemical Reactions : It undergoes various reactions, including oxidation (to form ketones or aldehydes), reduction (to produce alcohols), and substitution reactions.
Biology
- Enzyme Interactions : Research involving this compound often focuses on its interactions with enzymes and metabolic pathways. Its hydroxy groups facilitate hydrogen bonding, enhancing its reactivity with biological targets.
- Metabolic Studies : Studies have indicated its role in metabolic pathways, potentially influencing cellular processes.
Medicine
- Therapeutic Applications : There is ongoing research into the therapeutic potential of this compound in drug development. Its unique structure may contribute to developing new pharmaceuticals targeting specific diseases.
- Neuroprotective Properties : Some studies suggest that compounds similar to 2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)- exhibit neuroprotective effects against conditions like Alzheimer's disease and other degenerative neurological disorders .
Industry
- Material Development : The compound is explored for its potential in developing new materials and chemical processes. Its unique properties may allow for innovations in material science.
- Cosmetic Formulations : The compound's stability and effectiveness make it a candidate for use in cosmetic formulations, particularly those requiring moisturizing properties .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds related to 2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)-. Researchers administered the compound to animal models experiencing oxidative stress. Results indicated a significant reduction in neuronal cell death and improved cognitive functions post-treatment, suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Material Science Innovations
In the development of advanced materials, researchers utilized the compound as a precursor for synthesizing novel polymers. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. This innovation highlights the compound's versatility in industrial applications .
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone involves its interaction with various molecular targets. The hydroxy and hydroxypropoxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The target compound shares a core 2-propanol-naphthyloxy structure with several pharmacologically active agents and industrial chemicals. Key analogs include:
Key Observations:
- Functional Group Impact: The substitution pattern (e.g., amino vs. hydroxyacetyl) significantly affects polarity and bioavailability. Propranolol’s isopropylamino group confers basicity (pKa ~9.4), enabling ionic interactions in biological systems .
- Thermodynamic Properties: Alcohol derivatives like 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- exhibit lower boiling points (~373 K at 0.3 kPa) due to ether linkages, whereas naphthyloxy-propanol analogs (e.g., propranolol) have higher boiling points (~430°C predicted) owing to aromatic stabilization .
- Biological Activity: Propranolol’s naphthyloxy moiety facilitates receptor binding, while the target compound’s hydroxyacetyl group may shift activity toward antioxidant or enzyme-inhibitory roles, as seen in related hydroxyaryl ketones .
Conformational and Solvent Effects
highlights the isomer-dependent behavior of propanol derivatives in biological systems. 2-Propanol induces DNA compaction into a globular state, whereas 1-propanol causes reentrant coil-to-globule transitions due to water nanocluster formation. This suggests that the 2-propanol configuration in the target compound may stabilize compact molecular conformations, enhancing interactions with hydrophobic targets like DNA or proteins .
Pharmacopeial Standards and Impurity Profiles
Propranolol Hydrochloride (a structural analog) is rigorously standardized (98.0–101.5% purity), with identification via infrared spectroscopy and chromatographic retention times . Similarly, impurities like 2-Propanol, 1-(ethylamino)-3-(1-naphthalenyloxy)- are monitored in drug formulations, emphasizing the need for precise analytical methods (e.g., HPLC) to distinguish between closely related compounds .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)- is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H14O3
- CAS Number : 525-66-6
This compound features a naphthalene moiety linked to a propanol group, which is significant for its biological interactions.
1. Adrenergic Activity
Research indicates that compounds with similar structures often exhibit adrenergic activity. For instance, derivatives of naphthyloxypropanol have been studied for their ability to act as beta-blockers, which can influence cardiovascular functions by blocking adrenergic receptors. This mechanism is crucial for managing conditions such as hypertension and arrhythmias .
2. Antioxidant Properties
The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders. Studies have shown that similar phenolic compounds exhibit significant antioxidant effects .
Case Study: Antihypertensive Effects
A notable study examined the effects of related compounds on blood pressure regulation in animal models. The findings suggested that the administration of 2-hydroxyoleic acid derivatives resulted in a significant decrease in systolic blood pressure through enhanced cAMP production in cardiovascular tissues . This highlights the potential of naphthyloxy derivatives in developing antihypertensive therapies.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Adrenergic Activity | Beta-receptor antagonism | |
| Antioxidant | Scavenging free radicals | |
| Antihypertensive | cAMP modulation and receptor interaction |
Lipase-Mediated Reactions
Recent advances in biocatalysis have demonstrated that lipases can be utilized to synthesize enantiomerically pure forms of similar compounds, enhancing their biological activity. For example, the use of lipases from Candida rugosa and Pseudomonas fluorescens has shown improved yields and selectivity in synthesizing naphthyloxy derivatives .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of 2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)-, particularly regarding steric hindrance from the naphthyloxy group?
Methodological Answer:
The synthesis of naphthyloxy-containing compounds often involves nucleophilic substitution or etherification reactions. For this compound, the bulky 1-naphthyloxy group may hinder reactivity. A protocol similar to the synthesis of (prop-2-yn-1-yloxy)naphthalene ( ) can be adapted:
- Use polar aprotic solvents (e.g., DMF) to stabilize oxyanion intermediates.
- Employ excess potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group efficiently.
- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to optimize reaction time and avoid side products.
- Post-reaction, use ice quenching and ethyl acetate extraction to isolate the product. Adjust stoichiometry if incomplete conversion occurs due to steric effects .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)-?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the naphthyloxy moiety (aromatic protons at δ 7.2–8.3 ppm) and the hydroxyacetyl group (carbonyl carbon ~δ 200 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., expected m/z for C₁₆H₁₈O₃: ~258.35). Compare with NIST data for related naphthyloxy compounds ( ).
- IR Spectroscopy : Identify O–H stretches (~3200–3600 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
Advanced: How can computational modeling predict the thermodynamic behavior of this compound in solvent mixtures, and which models are appropriate?
Methodological Answer:
Local composition models (e.g., Wilson or NRTL equations) are suitable for predicting activity coefficients in nonideal mixtures. For example:
- Use the Wilson equation to estimate liquid-liquid equilibria (LLE) for systems involving 2-propanol derivatives.
- Incorporate the nonrandomness parameter (α₁₂) from the Renon-Prausnitz model ( ) to account for hydrogen bonding between the hydroxyacetyl group and polar solvents like water or ethanol.
- Validate predictions experimentally via vapor-pressure measurements or phase-diagram studies .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected carbonyl shifts) during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental IR/NMR data with NIST’s Standard Reference Database ( ) for structurally similar compounds.
- Solvent Effects : Test in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding’s impact on chemical shifts.
- X-ray Crystallography : If ambiguity persists, crystallize the compound and analyze bond lengths/angles to confirm the hydroxyacetyl group’s conformation .
Basic: What strategies mitigate oxidation of the hydroxyacetyl group during storage or reactions?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Antioxidants : Add stabilizers like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w.
- Low-Temperature Storage : Store at –20°C in amber vials to reduce photodegradation. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Advanced: How can researchers design a kinetic study to evaluate the compound’s stability under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Prepare buffer solutions (pH 2–12).
- Incubate the compound at 25°C and 40°C.
- Withdraw aliquots at intervals (0, 12, 24, 48 hrs) and analyze via HPLC.
- Data Analysis :
Basic: What chromatographic methods are optimal for purifying this compound from reaction byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts.
- HPLC : Employ a C18 column and isocratic mobile phase (e.g., 70:30 methanol:water) for high-purity isolation.
- TLC Monitoring : Use UV-active plates to track fractions containing the naphthyloxy UV chromophore (Rf ~0.5 in 7:3 hexane:EtOAc) .
Advanced: How can molecular docking studies elucidate the compound’s potential biological interactions?
Methodological Answer:
- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., cytochrome P450) due to the naphthyloxy group’s lipophilicity.
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare binding affinities with known inhibitors and validate via in vitro assays (e.g., enzyme inhibition IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
